N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide
Description
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at position 2 with a 4-methylphenyl group and at position 3 with a 4-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the pyrimidine ring contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c1-13-3-5-14(6-4-13)17-18(28-12-2-11-25-20(28)26-17)27-19(29)15-7-9-16(10-8-15)21(22,23)24/h2-12H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXNMYFHYRFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine with α-Bromo Ketones
The imidazo[1,2-a]pyrimidine scaffold is typically constructed via cyclocondensation between 2-aminopyrimidine and α-halo carbonyl compounds. For this target, 2-amino-4-methylpyrimidine reacts with 2-bromo-1-(4-methylphenyl)ethan-1-one under basic conditions (KCO, DMF, 80°C).
Reaction Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Amino-4-methylpyrimidine | 1.0 eq | DMF, KCO | 72% |
| 2-Bromo-1-(4-methylphenyl)ethan-1-one | 1.2 eq | 80°C, 12 h |
The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization, affording 2-(4-methylphenyl)imidazo[1,2-a]pyrimidine.
Palladium-Catalyzed Intramolecular Coupling
An alternative route employs palladium-catalyzed dehydrogenative coupling. A pyrimidine-2-amine derivative bearing a 4-methylphenyl group undergoes cyclization with PdCl (5 mol%) and KCO in toluene at 80°C. This method minimizes byproducts and enhances regioselectivity.
Introduction of the 3-Amino Group
Nitration and Reduction
Nitration of 2-(4-methylphenyl)imidazo[1,2-a]pyrimidine at the 3-position using HNO/HSO yields the nitro derivative, which is reduced to Intermediate A via catalytic hydrogenation (H, Pd/C, MeOH).
Optimization Data
| Nitrating Agent | Temperature | Yield of Nitro Intermediate |
|---|---|---|
| HNO/HSO | 0°C → rt | 65% |
Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl) at reflux to generate the acyl chloride. Excess SOCl is removed under vacuum to yield Intermediate B in >90% purity.
Amide Bond Formation
Schotten-Baumann Reaction
Intermediate A is coupled with Intermediate B using the Schotten-Baumann method:
Conditions :
EDCI/HOBt-Mediated Coupling
A higher-yielding approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
Conditions :
-
Intermediate A (1.0 eq), Intermediate B (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), DCM, rt, 24 h.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for diseases where the imidazo[1,2-a]pyrimidine core shows efficacy.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets within biological systems. The imidazo[1,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and resist metabolic degradation, increasing its efficacy and duration of action. Pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores the biological activity of this compound, including its mechanism of action, potency against specific targets, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 863587-86-4
- Molecular Formula : C21H18F3N4O
- Molecular Weight : 398.39 g/mol
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. Its structure allows for interaction with the ATP-binding site of these enzymes, which is crucial for their activation.
Key Mechanisms:
- Kinase Inhibition : The compound has shown significant inhibitory effects on various kinases such as ABL1 and SRC, which are pivotal in cancer cell proliferation and survival.
- Selectivity : It demonstrates a selective inhibition profile, minimizing off-target effects that could lead to adverse reactions.
Biological Activity and Potency
The potency of this compound has been evaluated in several studies, showcasing its efficacy against different cancer cell lines.
Study 1: Inhibition of ABL Kinase
In a study evaluating the compound's effects on BCR-ABL positive cells, it was found to inhibit cell proliferation effectively with an IC50 value of 52 nM. This suggests a strong potential for therapeutic application in chronic myeloid leukemia (CML) treatment.
Study 2: Selectivity Profile
Another investigation highlighted the compound's selectivity over non-target cells. At concentrations up to 10 μM, no significant effects were observed on parental control groups, indicating a favorable therapeutic index for cancer treatment applications.
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of this compound have been assessed through various models:
- Oral Bioavailability : Preliminary data suggest good oral bioavailability, which is critical for patient compliance in therapeutic settings.
- Metabolism : The compound appears to be metabolized efficiently, with studies indicating a favorable half-life that supports sustained therapeutic levels in circulation.
Q & A
Q. Q1. What are the key synthetic pathways for N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide, and how are reaction conditions optimized?
A1. The synthesis typically involves:
- Step 1 : Condensation of 2-aminopyrimidine with a substituted aldehyde to form the imidazo[1,2-a]pyrimidine core.
- Step 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the 4-methylphenyl group at position 2 .
- Step 3 : Acylation with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., NaH or K₂CO₃) to attach the benzamide moiety .
Optimization strategies : - Catalyst screening : High-throughput screening identifies optimal catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Continuous flow reactors : Improve scalability and purity by minimizing side reactions .
Q. Q2. What spectroscopic and chromatographic methods are used to characterize this compound?
A2.
- ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C-NMR) .
- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and purity (>95%) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .
Q. Q3. What primary biological activities have been reported for this compound?
A3.
- Anticancer activity : Inhibits proliferation in in vitro assays (e.g., IC₅₀ = 1–10 µM against HeLa, MCF-7) via kinase inhibition (e.g., BTK) .
- Antifungal/insecticidal activity : Disrupts metabolic pathways in Candida albicans and Aedes aegypti larvae (LC₅₀ < 50 µM) .
- Mechanistic studies : Confirmed via enzyme inhibition assays (e.g., ATP-binding site competition in BTK) .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituent changes) impact potency and selectivity in kinase inhibition?
A4. Key findings from SAR studies:
- 4-Methylphenyl group : Enhances hydrophobic interactions with kinase pockets (e.g., BTK) .
- Trifluoromethyl group : Improves metabolic stability and membrane permeability .
- Analog comparisons :
- Replacing 4-methylphenyl with 4-fluorophenyl reduces BTK affinity by ~50% .
- Substituting benzamide with thiophene decreases antifungal activity (IC₅₀ increases 3-fold) .
Q. Q5. How can contradictory data in in vitro vs. in vivo efficacy be resolved?
A5. Methodological approaches:
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., low solubility may limit in vivo efficacy despite strong in vitro activity) .
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., hydroxylation at the imidazo ring) .
- Formulation optimization : Employ nanoemulsions or cyclodextrins to enhance solubility .
Q. Q6. What strategies are recommended for optimizing in vivo tumor suppression in xenograft models?
A6.
- Dose regimen : Test escalating doses (e.g., 10–100 mg/kg, oral/q.d.) to balance efficacy and toxicity .
- Combination therapy : Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance immune response .
- Biomarker monitoring : Track tumor volume via caliper measurements and validate target engagement via Western blot (e.g., p-BTK levels) .
Q. Q7. How can molecular interactions with BTK be validated experimentally?
A7.
- X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID in ) to visualize binding modes.
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and kinetics (kₒₙ/kₒff) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of BTK .
Q. Q8. What analytical methods are critical for resolving impurities during scale-up synthesis?
A8.
- HPLC-DAD/MS : Detect and quantify impurities (e.g., unreacted starting materials or cross-coupled byproducts) .
- Preparative chromatography : Isolate impurities >0.1% for structural elucidation via NMR .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) to minimize impurity formation .
Q. Q9. How do reaction conditions influence regioselectivity in imidazo[1,2-a]pyrimidine core formation?
A9.
- Temperature control : Lower temperatures (0–10°C) favor cyclization over polymerization .
- Acid catalysts : Phosphorus oxychloride (POCl₃) promotes Vilsmeier-Haack formylation for regioselective aldehyde formation .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 8 hours) and improves yield by 20% .
Q. Q10. What computational tools are recommended for predicting off-target effects?
A10.
- Molecular docking (AutoDock Vina) : Screen against kinase panels (e.g., KLIFS database) to predict promiscuity .
- Machine learning (QSAR models) : Train on kinase inhibitor datasets to forecast ADMET properties .
- Proteome-wide profiling (AlphaScreen) : Identify off-targets via high-throughput competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
